3-(Chloromethyl)-1-methylpyrrolidine

Description

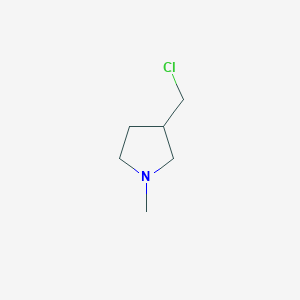

3-(Chloromethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound features a chloromethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHRQVTUROCUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409443 | |

| Record name | 3-(chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58689-43-3 | |

| Record name | 3-(chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

- Electrophile Generation : Formaldehyde reacts with HCl to form chloromethyl oxonium ions ($$ \text{ClCH}_2^+ $$) or protonated intermediates.

- Electrophilic Attack : The chloromethyl electrophile reacts with the nucleophilic nitrogen of 1-methylpyrrolidine.

- Rearomatization : Loss of a proton restores aromaticity, yielding the chloromethylated product.

Conditions :

- Catalyst : Zinc chloride ($$ \text{ZnCl}_2 $$) or acetic acid.

- Solvent : Dichloromethane or toluene.

- Temperature : 60–80°C for 6–12 hours.

- Yield : 60–75%.

Limitations :

- Competing Friedel-Crafts alkylation may occur, necessitating careful control of acid strength.

- Residual bis(chloromethyl) ether, a carcinogen, requires rigorous purification.

Direct Chlorination of 1-Methyl-3-pyrrolidinol

A two-step approach converts 1-methyl-3-pyrrolidinol to the target compound via hydroxyl substitution.

Procedure

- Synthesis of 1-Methyl-3-pyrrolidinol :

- Chlorination with Thionyl Chloride ($$ \text{SOCl}2 $$) :

Advantages :

Modified Chloromethylation Using Paraformaldehyde and HCl

A patent-pending method optimizes chloromethylation using paraformaldehyde, HCl, and catalytic acetic acid under solvent-free conditions.

Key Steps :

- In Situ Chloromethylating Agent : Paraformaldehyde and HCl generate $$ \text{ClCH}_2^+ $$.

- Reaction with 1-Methylpyrrolidine : Conducted at 65–70°C for 8 hours.

- Workup : Excess HCl is neutralized, and the product is isolated via distillation.

Conditions :

Industrial Relevance :

- Eliminates Lewis acids, reducing effluent toxicity.

- Compatible with continuous-flow reactors for large-scale production.

Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Blanc Chloromethylation | $$ \text{ZnCl}_2 $$, DCM | 60–80°C | 60–75% | 90–92% | Moderate |

| Direct Chlorination | $$ \text{SOCl}_2 $$, CHCl₃ | 0–10°C | 48–75% | 85–90% | High |

| Modified Chloromethylation | Acetic acid, solvent-free | 65–70°C | 82–85% | >95% | High |

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include reduced forms of the original compound, such as 3-methyl-1-methylpyrrolidine.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:

The synthesis of 3-(Chloromethyl)-1-methylpyrrolidine typically involves chloromethylation of 1-methylpyrrolidine. A common method includes the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. Reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Types of Reactions:

The compound undergoes various chemical reactions:

- Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

- Oxidation Reactions: It can be oxidized to form N-oxides or other oxidized derivatives.

- Reduction Reactions: Reduction of the chloromethyl group leads to the formation of methyl derivatives.

Chemistry

In the realm of chemistry, this compound is primarily used as an intermediate in synthesizing complex organic molecules. Its reactivity allows for the formation of various derivatives that are crucial for developing new materials and chemicals.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein modifications. Its ability to form covalent bonds with nucleophilic sites in proteins makes it valuable for biochemical assays and understanding protein interactions.

Medicine

This compound is investigated for potential therapeutic applications, including its role as a precursor in drug development. Studies have shown that derivatives of this compound can exhibit significant pharmacological activity, particularly in modulating nicotinic acetylcholine receptors (nAChRs). For example, modifications to the structure can lead to compounds with varying potencies and efficacies at these receptors, which are crucial for treating neurological disorders .

Case Studies

Case Study 1: Nicotinic Acetylcholine Receptor Modulation

Research has demonstrated that small structural changes in derivatives of this compound can significantly affect their binding affinity and efficacy at nAChRs. For instance, derivatives with different substituents showed varying interactions with receptor binding sites, influencing their agonist activity. The unsubstituted derivative exhibited high binding affinity and full agonism compared to halogenated variants that displayed reduced efficacy .

Case Study 2: Antibacterial Activity

Another study explored the antibacterial properties of triazole derivatives synthesized from this compound. These compounds demonstrated excellent activity against various pathogens, suggesting potential applications in developing new antibacterial agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis; formation of various derivatives. |

| Biology | Study of enzyme mechanisms; protein modifications; biochemical assays. |

| Medicine | Precursor in drug development; modulation of nicotinic receptors; potential therapeutic agents. |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpyrrolidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyrrolidine ring. The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

1-Methyl-3-(chloromethyl)piperidine: Similar but with a six-membered piperidine ring.

3-(Chloromethyl)-1-ethylpyrrolidine: Similar but with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

3-(Chloromethyl)-1-methylpyrrolidine is unique due to its specific combination of a chloromethyl group and a methyl-substituted pyrrolidine ringIts ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

3-(Chloromethyl)-1-methylpyrrolidine is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C_6H_{10}ClN, features a pyrrolidine ring substituted with a chloromethyl group at the 3-position and a methyl group at the 1-position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to participate in nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological properties. This reactivity is crucial in drug design, particularly for developing compounds that can modulate enzyme activity or interact with specific receptors.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activity. For instance, studies have demonstrated its effectiveness against certain Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Effects

In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.

Research Findings

Q & A

Basic Questions

Q. What are the recommended synthetic methods for preparing 3-(Chloromethyl)-1-methylpyrrolidine in laboratory settings?

- Methodology : The compound is typically synthesized via chlorination of 1-methylpyrrolidine derivatives using agents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under controlled conditions. Cyclization of diols (e.g., 1,2,4-butanetriol) with chlorinating agents is also effective.

- Key Considerations :

- Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis of the chloromethyl group.

- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

- Example: Chlorination of 1-methylpyrrolidine precursors followed by cyclization yields the target compound ( ).

Q. How should researchers handle and store this compound to ensure safety?

- Safety Protocols :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Keep in a sealed, moisture-resistant container at 2–8°C, away from ignition sources.

- Emergency Measures :

- Skin/eye contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.

- Spills: Contain with absorbent materials and dispose of as hazardous waste ( ).

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the chloromethyl (-CH₂Cl) and methylpyrrolidine groups.

- IR Spectroscopy : Peaks near 650–750 cm⁻¹ (C-Cl stretch) and 2800–3000 cm⁻¹ (C-H stretches).

- Purity Assessment :

- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection or GC-MS.

- Reference spectra from authoritative databases (e.g., NIST) for validation ().

Advanced Research Questions

Q. How can reaction conditions be optimized for the catalytic synthesis of this compound derivatives?

- Catalytic Strategies :

- Use heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance selectivity and reduce side reactions.

- Optimize parameters: Temperature (60–80°C), solvent (dioxane or THF), and reaction time (12–24 hours).

- Monitoring : Employ in situ techniques like FTIR or Raman spectroscopy to track intermediate formation ().

Q. What are the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

- Key Findings :

- The chloromethyl group acts as an electrophilic moiety, enabling alkylation of biological targets (e.g., enzymes or receptors).

- Substitution at the pyrrolidine nitrogen (e.g., Boc protection) modulates lipophilicity and bioavailability.

- Derivatives with aromatic substituents (e.g., phenyl groups) show enhanced binding affinity in kinase inhibition studies ().

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Approaches :

- DFT Calculations : Model transition states for chlorination or cyclization steps to identify energy barriers.

- Molecular Dynamics (MD) : Simulate interactions with biological targets to guide drug design.

- Validation : Compare predicted spectroscopic data (e.g., NMR chemical shifts) with experimental results from NIST or PubChem ().

Contradictions and Limitations

- Toxicity Data : While safety protocols are well-documented ( ), limited acute toxicity data exist for this compound. Researchers should conduct preliminary toxicity assays (e.g., Ames test) before biological studies.

- Catalytic Efficiency : Evidence on catalyst performance () is derived from analogous compounds; direct validation for this compound is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.